molecular formula C20H16ClFN4O2S B2661420 N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-66-2

N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2661420
CAS No.: 1251620-66-2
M. Wt: 430.88
InChI Key: DCEWGCCBIGCZOG-UHFFFAOYSA-N
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Description

Introduction to Triazolopyridine Sulfonamide Framework

Historical Development of Triazolopyridine Chemistry

Triazolopyridines emerged as a critical heterocyclic scaffold in the mid-20th century, with early synthetic routes focusing on cyclization reactions between aminopyridines and formamidine derivatives. The fusion of a triazole ring to pyridine introduced unique electronic properties, enabling interactions with biological targets such as G protein-coupled receptors and enzymes. By the 1980s, triazolopyridines gained prominence in antidepressant drug development, exemplified by trazodone, which features a triazolo[4,3-a]pyridine core.

Modern advancements, such as Suzuki-Miyaura couplings and Negishi cross-couplings, have enabled precise functionalization of the triazolopyridine ring. For instance, the introduction of sulfonamide groups at position 6 (as seen in the target compound) became feasible through sequential Boc-deprotection and sulfonyl chloride reactions. These synthetic innovations allowed researchers to optimize pharmacokinetic properties while maintaining target affinity.

Significance in Medicinal Chemistry Research

Triazolopyridines are valued for their dual capacity to engage in hydrogen bonding (via nitrogen atoms) and hydrophobic interactions (through aromatic systems). This balance makes them ideal for central nervous system (CNS) and inflammatory disease targets. For example, triazolopyridine-based myeloperoxidase (MPO) inhibitors demonstrated nanomolar potency in preclinical models of acute inflammation.

Structure-activity relationship (SAR) studies have identified key modifications:

  • C3 Methylation : Enhances metabolic stability by sterically shielding reactive sites.
  • Sulfonamide at C6 : Improves solubility and target selectivity through hydrogen bonding with active-site residues.
  • N-Substituents : Aryl groups like 2-chlorobenzyl and 4-fluorophenyl modulate blood-brain barrier permeability and receptor subtype specificity.

Classification and Nomenclature of Triazolo[4,3-a]Pyridines

Triazolopyridines are classified by the orientation of the triazole ring relative to pyridine. The target compound belongs to the triazolo[4,3-a]pyridine subclass, where:

  • The triazole ring (positions 1, 2, 4) shares atoms 4 and 5 with the pyridine ring.
  • The "a" notation indicates fusion between pyridine’s C1–C2 bond and triazole’s C3–N4 bond.
Table 1: Isomeric Triazolopyridines and Their Nomenclature
Fusion Position IUPAC Name Example Drug
[4,3-a] Triazolo[4,3-a]pyridine Trazodone
[1,5-a] Triazolo[1,5-a]pyridine Filgotinib

The systematic name of the target compound reflects:

  • Parent heterocycle : Triazolo[4,3-a]pyridine.
  • Substituents :
    • 3-Methyl group.
    • 6-Sulfonamide with N-(2-chlorobenzyl) and N-(4-fluorophenyl) moieties.

Pharmacological Relevance of Sulfonamide Functionality

Sulfonamides are versatile pharmacophores due to their ability to:

  • Inhibit enzymes : The sulfonamide group (-SO₂NH₂) mimics carboxyl or phosphate groups, competitively blocking active sites. In bacterial dihydropteroate synthase, sulfonamides disrupt folate synthesis.
  • Enhance pharmacokinetics : Sulfonamides improve aqueous solubility and tissue penetration via hydrogen bonding with biological membranes.

In triazolopyridine derivatives, the sulfonamide at C6 often targets serine proteases or ion channels. For example, MPO inhibitors with a 6-sulfonamide group showed 10-fold higher potency than non-sulfonamide analogs in reducing hypochlorous acid production. The electron-withdrawing nature of the sulfonamide also stabilizes the triazolopyridine ring, reducing oxidative metabolism.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-11-10-18(13-25(14)20)29(27,28)26(17-8-6-16(22)7-9-17)12-15-4-2-3-5-19(15)21/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWGCCBIGCZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazole class of compounds, which have gained attention in medicinal chemistry for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The biological activity of triazole derivatives, including the target compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. The sulfonamide moiety is particularly noted for its low toxicity and significant pharmacological properties. For instance, compounds containing a 1,2,4-triazole core have demonstrated antifungal and anticancer activities through mechanisms that may involve inhibition of key metabolic pathways or modulation of cellular signaling pathways .

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For example, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The highest activity was associated with specific structural modifications that enhanced binding affinity to cancer-related targets .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF-7 (Breast)43.4

Antifungal Activity

The antifungal potential of triazole derivatives has been extensively studied. The sulfonamide functional group enhances the efficacy of these compounds against fungal pathogens such as Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can significantly impact antifungal potency .

Table 2: Antifungal Activity of Triazole Derivatives

Compound NameFungal Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DCandida albicans12 µg/mL
Compound ECryptococcus neoformans8 µg/mL

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study focusing on various triazole derivatives synthesized via cyclocondensation reactions highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their anticancer properties against several cell lines, revealing that specific aryl substitutions led to improved IC50 values compared to standard treatments .

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis conducted on a series of triazole compounds indicated that the presence of electron-withdrawing groups significantly increased antifungal activity. This study emphasized the role of electronic effects in modulating biological responses and provided insights into designing more effective antifungal agents based on the triazole scaffold .

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial Properties : Compounds in the [1,2,4]triazole family have shown significant antibacterial activity against various strains of bacteria. For instance, derivatives have been synthesized and evaluated against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin . The presence of halogen substituents such as chlorine and fluorine enhances their antibacterial efficacy by affecting electron distribution on the aromatic rings.
  • Antifungal Effects : The compound exhibits antifungal properties as well. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes . This mechanism is particularly relevant for treating infections caused by Candida and Aspergillus species.

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A virtual library of compounds was screened for activity against Plasmodium falciparum, identifying several promising candidates that inhibit falcipain-2, an essential enzyme for the parasite's lifecycle . The synthesized compounds showed varying degrees of efficacy in vitro, indicating a pathway for developing new antimalarial drugs.

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may possess neuroprotective properties. These compounds can act as antagonists at GABA-A receptors, potentially offering therapeutic benefits in conditions like epilepsy and neurodegenerative diseases . The ability to modulate neurotransmitter systems makes them candidates for further investigation in neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of triazole derivatives. Substituents such as halogens (e.g., chlorine and fluorine) significantly influence biological activity by altering lipophilicity and electronic properties. For example:

  • Chlorine Substitution : Enhances antibacterial activity by increasing binding affinity to bacterial targets.
  • Fluorine Substitution : Modulates metabolic stability and bioavailability.

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict how these compounds interact with biological targets. For instance, docking studies with falcipain-2 have provided insights into binding affinities and interaction patterns that correlate with observed antimalarial activities . Such computational approaches are invaluable for guiding the design of more effective derivatives.

Synthesis and Evaluation

A notable study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their biological activities. Out of 1561 compounds screened, several demonstrated significant antimalarial activity with IC50 values in the low micromolar range against Plasmodium falciparum. These findings underscore the potential for developing new therapeutic agents based on this scaffold.

Clinical Relevance

The clinical relevance of these compounds is underscored by their broad spectrum of activity against resistant strains of bacteria and fungi. Their ability to target multiple pathways within pathogens makes them valuable candidates in an era of increasing antimicrobial resistance .

Comparison with Similar Compounds

Core Structural Modifications

The target compound’s closest analogs include:

N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i) Substituents: 4-Chlorophenyl and 4-fluorobenzyl groups. Key differences: The target compound has a 2-chlorophenylmethyl group instead of 4-chlorophenyl, altering steric and electronic interactions. The 4-fluorophenyl group in the target compound replaces 4-fluorobenzyl in 8i, reducing lipophilicity.

Key differences: The absence of a second aryl group simplifies the structure, reducing molecular weight by ~100 Da compared to the target compound. Impact: Simplified analogs like 6g may exhibit lower potency due to reduced hydrophobic interactions in target binding.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target Compound C21H17ClFN4O2S 447.9 Not reported Not available
8i C20H16ClFN4O2S 430.9 198–199 2.77 (3-CH3), 4.81 (CH2), 7.00–7.38 (Ar H)
6g C13H11ClN4O2S 322.8 206–208 2.70 (3-CH3), 7.15–7.28 (Ar H)
  • Key Observations :
    • The benzyl group in 8i increases molecular weight and melting point compared to 6g.
    • The target compound’s 2-chlorophenylmethyl group may lower solubility compared to 8i’s 4-fluorobenzyl due to increased hydrophobicity.

Antimalarial Potential

  • 6g : Served as an intermediate; biological data are unavailable, but its structural simplicity suggests it may act as a scaffold for further derivatization .
  • The 2-chloro substituent may improve target binding compared to 4-chloro analogs by reducing symmetry and enhancing steric complementarity.

Comparison with Non-Triazolo Sulfonamides

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide): A pesticide with a triazolo-pyrimidine core . Key Difference: The pyrimidine ring replaces the pyridine in the target compound, altering electronic properties and bioactivity. Application: Highlights how minor structural changes shift applications from pharmaceuticals to agrochemicals.

Q & A

Basic Research Questions

Q. How can I optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Begin by replicating the core synthetic steps from established protocols, such as the controlled reduction of Schiff's bases using sodium borohydride under inert conditions (0–10°C) . For optimization, employ Design of Experiments (DoE) to systematically vary parameters like reaction temperature, stoichiometry of reagents (e.g., phosphorus oxychloride/DMF ratio), and reflux duration. Use HPLC or LC-MS to monitor intermediate purity. Flow chemistry approaches, as demonstrated in analogous triazolo-pyridine syntheses, can enhance reproducibility and scalability .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to verify regioselectivity of the triazolo-pyridine core and sulfonamide linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline intermediates, X-ray crystallography resolves ambiguities in stereochemistry, as shown in structurally related pyrimidine derivatives . Purity should be assessed via reverse-phase HPLC with UV/ELSD detection, referencing retention times against synthetic intermediates described in sulfonamide synthesis protocols .

Q. How do I design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products using UPLC-QTOF-MS to identify hydrolytic or oxidative pathways. Compare stability profiles with structurally similar sulfonamides, noting susceptibility of the triazolo ring to nucleophilic attack under acidic conditions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during late-stage functionalization of the triazolo-pyridine scaffold?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can predict reactive sites on the electron-deficient triazolo-pyridine core. For example, electrophilic substitution at the 6-sulfonamide position is favored due to electron-withdrawing effects, while the 3-methyl group sterically hinders adjacent positions. Validate predictions via directed metalation (e.g., LDA/ZnCl2_2) and trapping with electrophiles, as demonstrated in imidazo[1,2-a]pyridine derivatives .

Q. How can I resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum protein binding). Perform orthogonal assays:

  • In vitro : Compare potency across kinase panels (e.g., JAK2, EGFR) using ATP-competitive binding assays.
  • In silico : Use molecular dynamics simulations to assess target binding affinity versus off-target interactions.
  • Structural : Correlate activity with substituent effects using SAR libraries, as seen in trifluoromethyl-containing analogs .

Q. What methodologies enable the study of metabolic pathways and metabolite identification?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and NADPH cofactors. Use LC-MS/MS to detect phase I (oxidative) and phase II (glucuronidation/sulfation) metabolites. For reactive intermediates (e.g., quinone methides from triazolo ring oxidation), trap with glutathione and characterize adducts via MS/MS fragmentation .

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